![molecular formula C8H17NS B13236835 3-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B13236835.png)
3-[(Ethylsulfanyl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Ethylsulfanyl)methyl]piperidine is a nitrogen-containing heterocyclic compound with the molecular formula C8H17NS. It features a piperidine ring substituted with an ethylsulfanyl group at the 3-position. Piperidine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Ethylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with ethylsulfanyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with ethylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3-[(Ethylsulfanyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Ethylsulfanyl chloride, sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives without the sulfanyl group.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
3-[(Ethylsulfanyl)methyl]piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperidine derivatives.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 3-[(Ethylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The ethylsulfanyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound, widely used in medicinal chemistry.
Ethylpiperidine: Similar structure but lacks the sulfanyl group.
Methylpiperidine: Contains a methyl group instead of an ethylsulfanyl group
Uniqueness: 3-[(Ethylsulfanyl)methyl]piperidine is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .
Propriétés
Formule moléculaire |
C8H17NS |
|---|---|
Poids moléculaire |
159.29 g/mol |
Nom IUPAC |
3-(ethylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C8H17NS/c1-2-10-7-8-4-3-5-9-6-8/h8-9H,2-7H2,1H3 |
Clé InChI |
HTYVTDHPGHGQFE-UHFFFAOYSA-N |
SMILES canonique |
CCSCC1CCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


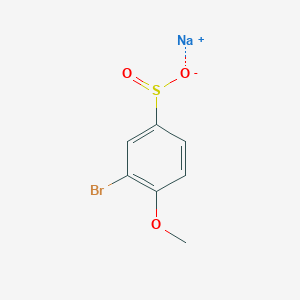
![2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13236760.png)
![1-[Ethyl(methyl)amino]butan-2-ol](/img/structure/B13236777.png)
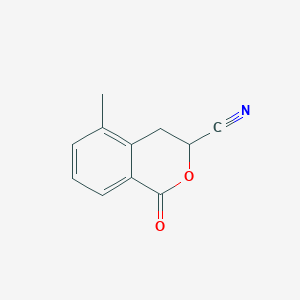
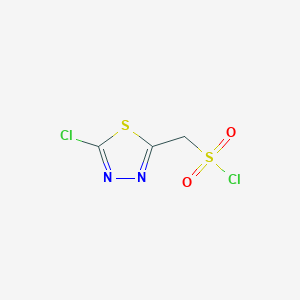
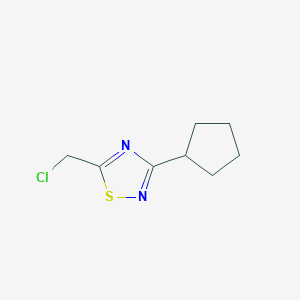
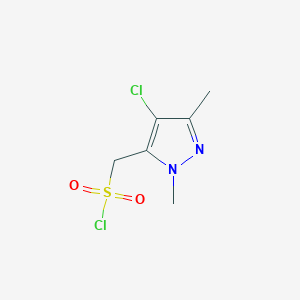
![4-([(4-Methyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl)piperidine](/img/structure/B13236828.png)
![4-Boc-7-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13236839.png)
![1-Propyl-6-sulfanyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13236843.png)

![4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B13236848.png)
![5H,6H,7H,8H,9H-Pyrido[2,3-d]azepine-2-carbonitrile](/img/structure/B13236855.png)
![2-Aminopyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13236859.png)
